molecular formula C9H16N2O2 B13747543 (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione

(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione

Cat. No.: B13747543
M. Wt: 184.24 g/mol
InChI Key: YVWHUNPOVITHMN-BQBZGAKWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the cyclization of L-serine derivatives under specific conditions. For instance, the cyclization can be achieved by heating the dipeptide in the presence of a suitable catalyst or under acidic conditions.

Industrial Production Methods

Industrial production of cyclic dipeptides like this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate efficient cyclization.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine oxides, while reduction may produce reduced diketopiperazines.

Scientific Research Applications

(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-3-Methoxy-6-(1-methylethyl)piperazine-2,5-dione: This compound has a methoxy group instead of an ethyl group.

    3,6-Dimethyl-2,5-piperazinedione: This compound has two methyl groups instead of an ethyl and an isopropyl group

Uniqueness

(3S,6S)-3-Ethyl-6-(1-methylethyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and isopropyl groups may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(3S,6S)-3-ethyl-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C9H16N2O2/c1-4-6-8(12)11-7(5(2)3)9(13)10-6/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m0/s1

InChI Key

YVWHUNPOVITHMN-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C

Canonical SMILES

CCC1C(=O)NC(C(=O)N1)C(C)C

Origin of Product

United States

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